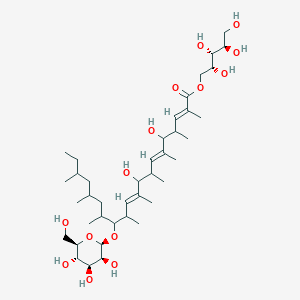

Roselipin 1B

Description

This compound has been reported in Clonostachys rosea with data available.

Propriétés

Formule moléculaire |

C40H72O14 |

|---|---|

Poids moléculaire |

777.0 g/mol |

Nom IUPAC |

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |

InChI |

InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31-,32?,33?,34-,35-,36+,37+,38?,40+/m1/s1 |

Clé InChI |

PQKVMUDGLBZIJJ-BVQPZGNTSA-N |

SMILES isomérique |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Synonymes |

oselipin 1A roselipin 1B |

Origine du produit |

United States |

Foundational & Exploratory

Probing the Architecture of a Bioactive Glycolipid: A Technical Guide to the Structure Elucidation of Roselipin 1B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multifaceted approach employed in the structural elucidation of Roselipin 1B, a potent inhibitor of diacylglycerol acyltransferase (DGAT). Isolated from the marine fungus Gliocladium roseum KF-1040, the determination of this compound's complex stereochemistry serves as a case study in the power of combining modern spectroscopic techniques with classical chemical degradation methods. This document provides a comprehensive overview of the experimental protocols and data interpretation that were pivotal in revealing the molecule's intricate architecture.

Spectroscopic Analysis: Unraveling the Core Structure

The foundational framework of this compound was primarily established through a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These non-destructive methods provided critical insights into the connectivity of atoms and the nature of functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (¹H-¹H COSY, HMQC, and HMBC) NMR experiments were instrumental in assembling the planar structure of this compound.[1] These analyses revealed a common skeleton shared with other roselipins, identified as a 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is further modified with D-mannose and D-arabinitol moieties.[1]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL).

-

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

One-Dimensional Spectra:

-

¹H NMR spectra were recorded to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all proton signals.

-

¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms in the molecule.

-

-

Two-Dimensional Spectra:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton coupling networks, identifying adjacent protons within the molecular structure.

-

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms, aiding in the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment revealed couplings between protons and carbons separated by two or three bonds, which was crucial for connecting the different structural fragments.

-

-

Data Processing and Analysis: The acquired NMR data were processed using specialized software. The chemical shifts, coupling constants, and correlations from the 2D spectra were meticulously analyzed to piece together the molecular structure.

Table 1: ¹H NMR Spectroscopic Data for the Aglycone of this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 6.55 | q | 1.0 |

| 4 | 2.50 | m | |

| 5 | 3.55 | d | 9.0 |

| 6 | 1.60 | m | |

| 7 | 5.10 | d | 9.5 |

| 8 | 2.45 | m | |

| 9 | 3.65 | dd | 9.0, 2.0 |

| 10 | 1.70 | m | |

| 11 | 5.15 | d | 9.5 |

| 12 | 2.55 | m | |

| 13 | 3.80 | m | |

| 14 | 1.55 | m | |

| 15 | 1.25 | m | |

| 16 | 1.40 | m | |

| 17 | 0.85 | t | 7.5 |

| 18 | 1.20 | m | |

| 19 | 0.88 | t | 7.5 |

| 2-Me | 1.80 | d | 1.0 |

| 4-Me | 1.05 | d | 7.0 |

| 6-Me | 0.95 | d | 7.0 |

| 8-Me | 1.00 | d | 7.0 |

| 10-Me | 0.90 | d | 7.0 |

| 12-Me | 1.10 | d | 7.0 |

| 14-Me | 0.80 | d | 7.0 |

| 16-Me | 0.82 | d | 7.0 |

| 18-Me | 0.92 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for the Aglycone of this compound

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 168.0 | 11 | 135.5 |

| 2 | 128.5 | 12 | 40.0 |

| 3 | 145.0 | 13 | 75.0 |

| 4 | 38.0 | 14 | 35.0 |

| 5 | 78.0 | 15 | 28.0 |

| 6 | 42.0 | 16 | 36.0 |

| 7 | 130.0 | 17 | 11.5 |

| 8 | 39.0 | 18 | 30.0 |

| 9 | 76.0 | 19 | 14.0 |

| 10 | 41.0 | 2-Me | 12.5 |

| 4-Me | 16.0 | 6-Me | 15.0 |

| 8-Me | 17.0 | 10-Me | 15.5 |

| 12-Me | 18.0 | 14-Me | 14.5 |

| 16-Me | 16.5 | 18-Me | 20.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry, likely utilizing techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), was employed to determine the precise molecular weight and elemental composition of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: The sample was introduced into the mass spectrometer and ionized using an appropriate technique (e.g., FAB or ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions were measured with high accuracy.

-

Data Analysis: The exact mass measurement was used to calculate the elemental formula of the molecule. Tandem MS (MS/MS) experiments, involving the fragmentation of the molecular ion, would have provided further structural information by revealing the composition of different parts of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Elemental Formula |

| [M+Na]⁺ | 799.4871 | 799.4875 | C₄₀H₇₂O₁₄Na |

Chemical Degradation: Elucidating Stereochemistry

While spectroscopic methods were powerful in determining the planar structure, chemical degradation techniques were essential for establishing the absolute and relative stereochemistry of the sugar moieties and the polyketide chain.

Experimental Protocol: Acid Hydrolysis and Sugar Analysis

-

Hydrolysis: this compound was treated with an acid (e.g., 1 M HCl) at an elevated temperature to cleave the glycosidic bonds, liberating the constituent sugar units from the aglycone.

-

Extraction: The reaction mixture was partitioned between an organic solvent and water. The aglycone was recovered from the organic layer, while the water-soluble sugars remained in the aqueous layer.

-

Sugar Identification: The sugars in the aqueous layer were identified by comparison with authentic standards using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The absolute configuration (D or L) of the sugars was determined by measuring their optical rotation or by derivatization with a chiral reagent followed by chromatographic or spectroscopic analysis. Through this process, the sugar components of this compound were identified as D-mannose and D-arabinitol.

Total Synthesis: The Ultimate Confirmation of Structure

The definitive confirmation of the complex stereostructure of the roselipin family came from the total synthesis of Roselipin 1A.[2] By synthesizing a specific stereoisomer and comparing its spectroscopic data (¹H and ¹³C NMR) and optical rotation with that of the natural product, the absolute and relative configurations of all nine stereogenic centers in the polyketide backbone were unequivocally established.[2][3] As Roselipin 1A and 1B are stereoisomers at the arabinitol moiety, the successful elucidation of Roselipin 1A's stereochemistry provided the final piece of the puzzle for determining the complete structure of this compound.[1]

Workflow and Logical Relationships

The elucidation of this compound's structure followed a logical and systematic progression, integrating data from multiple analytical techniques.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a testament to the synergistic application of modern spectroscopic methods, classical chemical techniques, and the definitive power of total synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in natural product chemistry and drug discovery, highlighting the rigorous process required to unravel the intricate three-dimensional architecture of complex bioactive molecules. This foundational knowledge is critical for understanding its mechanism of action as a DGAT inhibitor and for guiding future synthetic and medicinal chemistry efforts.

References

Roselipin 1B: A Technical Guide to its Mechanism of Action as a Diacylglycerol Acyltransferase (DGAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 1B, a natural product isolated from the marine fungus Gliocladium roseum KF-1040, has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While direct kinetic and binding studies on this compound are limited in publicly available literature, this document synthesizes the existing data on Roselipins and draws parallels with other well-characterized DGAT inhibitors to propose a putative mechanism. This guide includes a summary of quantitative inhibitory data, detailed experimental protocols for DGAT activity assays, and visualizations of the proposed mechanism and experimental workflows.

Introduction to this compound and DGAT Inhibition

Triglycerides are the primary form of energy storage in eukaryotes, and their synthesis is a critical metabolic process. The final and committed step in the canonical pathway of triglyceride synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). This enzyme esterifies diacylglycerol (DAG) with a fatty acyl-CoA to produce a triglyceride. In mammals, two isoforms of DGAT, DGAT1 and DGAT2, have been identified. Due to their central role in lipid metabolism, DGAT enzymes are attractive therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Roselipins are a family of natural glycolipids that have demonstrated significant inhibitory activity against DGAT.[1] This family includes Roselipins 1A, 1B, 2A, and 2B.[1][2] this compound has been shown to be a potent inhibitor of DGAT activity in assays using rat liver microsomes.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs against DGAT has been determined in in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | IC50 (µM) vs. Rat Liver Microsomal DGAT | Reference |

| This compound | 15 | |

| Roselipin 1A | 17 | |

| Roselipin 2A | 22 | |

| Roselipin 2B | 18 |

Proposed Mechanism of Action

While specific kinetic studies to determine the exact mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound have not been published, we can infer a plausible mechanism based on its structure and the known mechanisms of other DGAT inhibitors.

Structure-Activity Relationship

Studies on various Roselipin derivatives have revealed that the arabinitoyl fatty acid core is essential for its DGAT inhibitory activity .[3] Chemical or enzymatic removal of the mannose group (demannosyl roselipins) retained the inhibitory activity, whereas modifications or removal of the arabinitol and the highly methylated C20 fatty acid led to a loss of activity.[3] This suggests that the core structure is directly involved in the interaction with the DGAT enzyme.

The chemical structure of Roselipins consists of a highly methylated C20 fatty acid, a mannose unit, and an arabinitol moiety.[2] Roselipins 1A and 1B are stereoisomers at the arabinitol moiety.[2]

Putative Binding Site and Mode of Inhibition

Given that this compound possesses a long fatty acid-like chain, it is plausible that it acts as a competitive inhibitor with respect to the fatty acyl-CoA substrate of DGAT. Many known DGAT1 inhibitors, such as T863, have been shown to bind to the acyl-CoA binding site of the enzyme. This binding action physically blocks the natural substrate from entering the active site, thereby preventing the acylation of diacylglycerol.

The following diagram illustrates the proposed competitive inhibition mechanism.

Experimental Protocols

The following section details a generalized protocol for determining the DGAT inhibitory activity of a compound like this compound, based on methods described in the literature for DGAT assays using rat liver microsomes.

Preparation of Rat Liver Microsomes

-

Euthanize a rat according to approved animal welfare protocols.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

-

Store the microsomal preparation at -80°C until use.

DGAT Activity Assay

This assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Materials:

-

Rat liver microsomes

-

Assay buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 8.3 mM MgCl₂

-

1,2-Diacylglycerol (DAG) solution (e.g., in acetone or ethanol)

-

[¹⁴C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction termination solution: Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (e.g., silica gel G)

-

TLC developing solvent: Heptane/isopropyl ether/acetic acid (60:40:3, v/v/v)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DAG, and the microsomal protein (e.g., 100 µg).

-

Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the chloroform/methanol solution.

-

Extract the lipids by vortexing and brief centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using the developing solvent.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the triglyceride spot from the TLC plate into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathway Context

DGAT is a crucial enzyme in the triglyceride synthesis pathway, which is embedded within the broader network of cellular lipid metabolism. Inhibition of DGAT by this compound is expected to have downstream effects on cellular lipid homeostasis.

By inhibiting DGAT, this compound would lead to an accumulation of its substrates, diacylglycerol and fatty acyl-CoA, and a decrease in the synthesis of triglycerides. This could have several downstream consequences, including alterations in the synthesis of other lipids, changes in cellular signaling pathways where DAG is a second messenger, and a reduction in the storage of lipids in lipid droplets.

Conclusion and Future Directions

This compound is a potent natural inhibitor of diacylglycerol acyltransferase. While its precise kinetic mechanism of inhibition is yet to be fully elucidated, the available structure-activity relationship data suggests that its arabinitoyl fatty acid core is crucial for its activity. Based on its structure, a competitive mode of inhibition with respect to the acyl-CoA substrate is proposed.

To further advance the understanding of this compound's mechanism of action, the following future studies are recommended:

-

Kinetic analysis: Perform detailed kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to both diacylglycerol and acyl-CoA. This would involve measuring reaction rates at varying substrate and inhibitor concentrations to generate Lineweaver-Burk or other kinetic plots.

-

Binding studies: Conduct direct binding assays using labeled this compound or competition binding assays with known DGAT ligands to confirm its binding to the enzyme and identify the binding site.

-

Structural studies: Co-crystallization of DGAT with this compound or computational modeling could provide detailed insights into the molecular interactions at the binding site.

-

In vivo studies: Evaluate the efficacy of this compound in animal models of metabolic diseases to validate its therapeutic potential.

This technical guide provides a foundation for researchers and drug development professionals working on DGAT inhibitors and the therapeutic potential of natural products like this compound. Further research will be instrumental in fully uncovering the therapeutic promise of this potent molecule.

References

- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase [pubmed.ncbi.nlm.nih.gov]

The Biological Landscape of Roselipin 1B and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Roselipin 1B and its analogs. Roselipins are a class of glycolipids isolated from the marine-derived fungus Gliocladium roseum KF-1040 that have garnered significant interest due to their inhibitory effects on diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] This guide summarizes the available quantitative data, details the experimental protocols used for their biological characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of their therapeutic potential.

Quantitative Biological Activity

The primary biological activity of roselipins is the inhibition of diacylglycerol acyltransferase (DGAT). The following tables summarize the known quantitative data for this compound and its natural and semi-synthetic analogs.

Table 1: Diacylglycerol Acyltransferase (DGAT) Inhibitory Activity

| Compound | Target Enzyme | Assay System | IC50 (µM) | Reference |

| Roselipin 1A | DGAT | Rat liver microsomes | 15 - 22 | [1] |

| This compound | DGAT | Rat liver microsomes | 15 - 22 | [1] |

| Roselipin 2A | DGAT | Rat liver microsomes | 15 - 22 | [1] |

| Roselipin 2B | DGAT | Rat liver microsomes | 15 - 22 | [1] |

| Demannosyl Roselipins | DGAT | Not Specified | Activity Conserved | |

| Dearabinitoyl Roselipins | DGAT | Not Specified | Activity Lost |

Table 2: Antimicrobial and Cytotoxic Activities

| Compound(s) | Activity | Test Organism/Cell Line | Concentration/IC50 | Reference |

| Roselipins | Antimicrobial | Saccharomyces cerevisiae | Not specified | |

| Roselipins | Antimicrobial | Aspergillus niger | Not specified |

Mechanism of Action: DGAT Inhibition

Roselipins exert their primary biological effect by inhibiting diacylglycerol acyltransferase (DGAT). This enzyme catalyzes the final and committed step in the synthesis of triglycerides, the main form of energy storage in eukaryotes. By blocking DGAT, roselipins can modulate lipid metabolism, which has implications for various metabolic disorders.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol outlines the determination of DGAT inhibitory activity using rat liver microsomes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and its analogs against DGAT.

Materials:

-

Rat liver microsomes

-

1,2-dioleoyl-sn-glycerol (diacylglycerol)

-

[1-14C]oleoyl-CoA

-

Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Bovine serum albumin (BSA)

-

Scintillation cocktail

-

Scintillation counter

Workflow:

Procedure:

-

Microsome Preparation: Isolate microsomes from rat liver using standard differential centrifugation methods.

-

Reaction Setup: In a reaction tube, combine the assay buffer, BSA, and diacylglycerol.

-

Inhibitor Addition: Add varying concentrations of the test compound (this compound or its analogs) or the vehicle (control) to the reaction tubes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Start the enzymatic reaction by adding [1-14C]oleoyl-CoA to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).

-

Lipid Extraction: Extract the radiolabeled triglycerides formed during the reaction.

-

Quantification: Measure the radioactivity of the extracted triglycerides using a scintillation counter.

-

Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing

This section describes a general protocol for assessing the antimicrobial activity of this compound and its analogs against fungi like Saccharomyces cerevisiae and Aspergillus niger. A common method is the broth microdilution assay.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

-

Pure cultures of Saccharomyces cerevisiae and Aspergillus niger

-

Appropriate growth medium (e.g., RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution: Perform serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the diluted test compound. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Structure-Activity Relationship

The structural components of roselipins are crucial for their biological activity. Studies on semi-synthetic analogs have provided initial insights into the structure-activity relationship (SAR).

The key findings from SAR studies are:

-

The arabinitoyl fatty acid core is essential for DGAT inhibitory activity. Analogs lacking the arabinitol moiety (dearabinitoyl roselipins) lose their inhibitory function.

-

The mannose moiety is not essential for DGAT inhibition. Demannosyl roselipins, which lack the mannose sugar, retain their ability to inhibit the enzyme.

These findings suggest that the fatty acid and arabinitol components of this compound are the primary pharmacophores responsible for its interaction with and inhibition of the DGAT enzyme. Further research into modifications of the fatty acid chain could lead to the development of more potent and selective DGAT inhibitors.

References

The Architectural Blueprint of a Bioactive Glycolipid: An In-depth Guide to the Biosynthesis of Roselipin 1B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 1B, a member of the roselipin family of natural products, is a bioactive glycolipid produced by the marine-derived fungus Clonostachys rosea (previously known as Gliocladium roseum)[1][2]. These compounds have garnered interest for their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis, suggesting potential applications in the management of metabolic disorders[2]. Structurally, this compound is a complex molecule comprising a nonamethyl-branched polyketide backbone glycosidically linked to a D-mannose unit and esterified with a D-arabinitol moiety[1]. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential, enabling avenues for pathway engineering and the generation of novel analogs. This technical guide synthesizes the current understanding of this compound biosynthesis, drawing upon the proposed pathway for the closely related Roselipin 1A, and outlines the general enzymatic machinery and experimental methodologies pertinent to its elucidation.

The Proposed Biosynthetic Pathway of this compound

Direct experimental evidence elucidating the biosynthetic pathway of this compound is not yet available in the scientific literature. However, based on the structure of the molecule and the well-established principles of fungal natural product biosynthesis, a hypothetical pathway can be proposed. This pathway is largely analogous to the speculative biosynthesis of Roselipin 1A, which is dictated by the "Biochemistry-based Rule" for highly reducing polyketide synthases (HR-PKSs)[3][4].

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Polyketide Chain Assembly: The carbon skeleton is synthesized by a Type I iterative highly reducing polyketide synthase (HR-PKS).

-

Glycosylation: The polyketide intermediate is decorated with a D-mannose sugar moiety by a glycosyltransferase.

-

Esterification: The glycosylated polyketide is esterified with D-arabinitol.

Stage 1: Polyketide Backbone Formation

The core of this compound is a C29 polyketide chain with nine methyl branches. This intricate structure is assembled by a modular Type I PKS. The synthesis likely initiates with a starter unit, followed by nine extension steps with methylmalonyl-CoA as the extender unit, which accounts for the methyl branches. The PKS module for each extension step contains a specific set of domains that dictate the processing of the growing polyketide chain.

The domain organization of a typical fungal HR-PKS module involved in such a synthesis includes:

-

Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA).

-

Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. The stereochemistry of the resulting hydroxyl group is determined by the specific type of KR domain.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.

-

Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl intermediate.

The specific combination and activity of these domains in each module determine the final structure of the polyketide chain, including the stereochemistry of the methyl and hydroxyl groups.

Caption: Hypothetical workflow for the biosynthesis of the Roselipin aglycone by a Type I HR-PKS.

Stage 2: Glycosylation

Following the synthesis of the polyketide aglycone, a D-mannose unit is attached via a glycosidic bond. This reaction is catalyzed by a glycosyltransferase (GT). Fungal GTs utilize an activated sugar donor, typically a nucleotide sugar such as GDP-mannose. The GT recognizes both the polyketide acceptor and the sugar donor, facilitating the transfer of the mannose moiety to a specific hydroxyl group on the aglycone.

Caption: Proposed glycosylation step in this compound biosynthesis.

Stage 3: Esterification

The final step in the biosynthesis of this compound is the esterification of the mannosylated polyketide with D-arabinitol. This reaction is likely catalyzed by an acyltransferase. This enzyme would activate the carboxylic acid of the polyketide chain and facilitate its condensation with one of the hydroxyl groups of D-arabinitol. The stereospecificity of this esterification distinguishes this compound from its stereoisomer, Roselipin 1A[1].

Quantitative Data Summary

As there are no dedicated studies on the biosynthesis of this compound, no quantitative data regarding enzyme kinetics, precursor incorporation, or product yields are available. The following table presents the type of data that would be sought in such investigations.

| Parameter | Description | Hypothetical Value/Range | Experimental Method |

| PKS Ketosynthase (KS) Activity | Rate of condensation reaction | 1-100 min-1 | Radio-TLC assay with labeled extender units |

| Glycosyltransferase (GT) Km (Aglycone) | Substrate affinity for the polyketide | 10-500 µM | HPLC-based kinetic assay |

| Glycosyltransferase (GT) Km (GDP-Mannose) | Substrate affinity for the sugar donor | 50-1000 µM | HPLC-based kinetic assay |

| 13C-Acetate Incorporation Rate | Efficiency of precursor utilization for polyketide backbone | >90% | NMR analysis of 13C-labeled this compound |

| This compound Titer in Fermentation | Final product concentration | 10-100 mg/L | LC-MS analysis of culture extracts |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the cluster of genes responsible for the biosynthesis of this compound in Clonostachys rosea.

Methodology:

-

Genome Sequencing and Annotation: Obtain a high-quality whole-genome sequence of Clonostachys rosea KF-1040. Annotate the genome to identify open reading frames (ORFs), with a focus on identifying putative PKS and GT genes.

-

Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH, SMURF) to predict biosynthetic gene clusters (BGCs). Search for BGCs containing a Type I HR-PKS gene, a GT gene, and other plausible tailoring enzymes like acyltransferases and dehydrogenases.

-

Gene Expression Analysis: Compare the transcriptomic profiles of C. rosea under roselipin-producing and non-producing conditions using RNA-Seq. The genes within the bona fide this compound BGC are expected to be co-regulated and upregulated under producing conditions.

Caption: Experimental workflow for identifying the this compound biosynthetic gene cluster.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To confirm the function of the identified genes and enzymes in the this compound pathway.

Methodology:

-

Gene Cloning and Vector Construction: Amplify the putative PKS, GT, and other relevant genes from the C. rosea genome and clone them into suitable expression vectors for a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression constructs into the chosen heterologous host.

-

Metabolite Analysis: Cultivate the engineered host strains and analyze the culture extracts for the production of this compound or its biosynthetic intermediates using LC-MS and NMR.

-

In Vitro Enzyme Assays: For enzymes like the GT, express and purify the recombinant protein. Perform in vitro assays with the putative polyketide aglycone and the appropriate nucleotide sugar to confirm its activity and determine kinetic parameters.

Precursor Feeding Studies with Isotopic Labeling

Objective: To trace the origin of the carbon backbone and other moieties of this compound.

Methodology:

-

Labeled Precursor Synthesis: Synthesize isotopically labeled precursors, such as [1-13C]acetate, [2-13C]acetate, and [methyl-13C]methionine (as a precursor for methylmalonyl-CoA).

-

Feeding Experiment: Supplement the culture medium of C. rosea with the labeled precursors at different time points during fermentation.

-

Isolation and NMR Analysis: Isolate this compound from the cultures and analyze the incorporation of the isotopic labels using 13C-NMR spectroscopy. The labeling pattern will provide definitive evidence for the biosynthetic origin of the carbon skeleton.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the complex chemical transformations orchestrated by fungal metabolic pathways. While a definitive pathway remains to be experimentally validated, the proposed route involving a highly reducing polyketide synthase and subsequent glycosylation and esterification steps provides a solid framework for future research. The identification and characterization of the this compound biosynthetic gene cluster will be a critical step forward. This will not only provide a deeper understanding of the enzymatic machinery involved but also open the door to synthetic biology approaches for the production of novel roselipin analogs with potentially improved therapeutic properties. The methodologies outlined in this guide provide a roadmap for researchers to unravel the intricate details of this compound biosynthesis and unlock its full potential.

References

- 1. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]

Roselipin 1B: A Technical Guide to its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipin 1B is a naturally occurring glycolipid and a potent inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the final stage of triacylglycerol (TG) synthesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in lipid metabolism. The document includes a compilation of quantitative data, detailed experimental protocols for assessing its inhibitory activity, and a visual representation of its position in the lipid synthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating novel therapeutics for metabolic disorders.

Introduction

Roselipins are a family of natural glycolipids, including this compound, that were first isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] Structurally, roselipins are characterized by a common polyketide moiety, with Roselipin 1A and 1B being stereoisomers at the D-arabinitol group.[2] The primary and most well-characterized biological activity of the roselipin family is the inhibition of diacylglycerol acyltransferase (DGAT).[1][2] DGAT is a critical enzyme that catalyzes the final and committed step in the biosynthesis of triacylglycerols, making it an attractive target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This guide focuses specifically on this compound and its role as a modulator of lipid metabolism through its inhibitory action on DGAT.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against diacylglycerol acyltransferase has been quantified in both enzymatic and cell-based assays. The available data is summarized in the table below for comparative analysis.

| Compound | Assay Type | System | IC50 (µM) | Reference |

| This compound | Enzyme Assay | Rat Liver Microsomes | 15 | [2] |

| This compound | Cell-based Assay | Not Specified | 32 | [2] |

| Roselipins (general) | Enzyme Assay | Rat Liver Microsomes | 15 - 22 | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects on lipid metabolism by directly inhibiting the enzymatic activity of diacylglycerol acyltransferase (DGAT). DGAT is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). This is the terminal and rate-limiting step in the primary pathway for TAG synthesis. By blocking this step, this compound prevents the formation and subsequent storage of TAG in lipid droplets. This leads to an accumulation of the DGAT substrate, diacylglycerol, and a reduction in the downstream product, triacylglycerol.

The following diagram illustrates the triacylglycerol synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its inhibitory effects on DGAT.

Cell-Free DGAT Inhibition Assay (using Rat Liver Microsomes)

This protocol is adapted from the methodologies used in the initial discovery of roselipins.

Objective: To determine the in vitro inhibitory activity of this compound on DGAT enzyme activity.

Materials:

-

Rat liver microsomes (prepared from fresh or frozen liver tissue)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

[14C]-labeled oleoyl-CoA (or other fatty acyl-CoA)

-

1,2-dioleoyl-sn-glycerol (DAG)

-

Bovine serum albumin (BSA), fatty acid-free

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Reaction termination solution (e.g., isopropanol:heptane:water)

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Procedure:

-

Microsome Preparation: Homogenize rat liver tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, and fatty acid-free BSA.

-

Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Substrate Addition: Add the DAG substrate to the mixture.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of the rat liver microsomal preparation.

-

Initiation of Reaction: Add [14C]-labeled oleoyl-CoA to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding the termination solution.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the lipids.

-

TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate and develop the plate in a suitable solvent system to separate triacylglycerols from other lipids.

-

Quantification: Visualize the radiolabeled triacylglycerol spot (e.g., by autoradiography) and scrape the corresponding silica gel area into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based DGAT Inhibition Assay

Objective: To assess the inhibitory effect of this compound on triacylglycerol synthesis in a cellular context.

Materials:

-

A suitable cell line (e.g., HepG2, 3T3-L1 adipocytes)

-

Cell culture medium and supplements

-

This compound

-

[14C]-labeled oleic acid or [3H]-glycerol

-

Lipid extraction solvents (e.g., hexane:isopropanol)

-

TLC plates and developing solvents

-

Scintillation counter

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.

-

Radiolabeling: Add the radiolabeled precursor ([14C]-oleic acid or [3H]-glycerol) to the cell culture medium and incubate for a specific period to allow for its incorporation into newly synthesized lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using appropriate organic solvents.

-

TLC Separation: Separate the extracted lipids by TLC as described in the cell-free assay protocol.

-

Quantification: Quantify the amount of radiolabeled triacylglycerol as described previously.

-

Data Analysis: Determine the IC50 value of this compound for the inhibition of cellular triacylglycerol synthesis.

Logical Workflow for Screening and Characterization

The following diagram outlines a logical workflow for the screening and characterization of potential DGAT inhibitors like this compound.

Conclusion

This compound is a valuable research tool for studying the role of DGAT in lipid metabolism. Its potent inhibitory activity makes it a compound of interest for the development of novel therapeutics for metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other DGAT inhibitors. Further studies focusing on the specific effects of this compound on the lipidome and lipid droplet dynamics will provide a more complete understanding of its cellular and physiological functions.

References

Spectroscopic and Mechanistic Insights into Roselipin 1B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Roselipin 1B, a potent inhibitor of diacylglycerol acyltransferase (DGAT). Designed for researchers, scientists, and drug development professionals, this document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of its mechanism of action.

Introduction to this compound

This compound is a naturally occurring glycolipid produced by the marine fungus Gliocladium roseum KF-1040.[1] Its structure was elucidated through extensive spectroscopic analysis, revealing a complex polyketide backbone modified with D-mannose and D-arabinitol moieties.[2] Roselipins, including 1B, have garnered significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This positions this compound as a molecule of interest for research into metabolic disorders.

Spectroscopic Data

Precise spectroscopic data is crucial for the identification and characterization of this compound. While specific high-resolution data for this compound is not publicly tabulated, the data for its stereoisomer, Roselipin 1A, which shares the same core structure, has been recently published and serves as an excellent reference.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the core structure of Roselipin, based on the data reported for the synthetic Roselipin 1A.[5]

Table 1: ¹H NMR Spectroscopic Data for the Roselipin Core (as reported for Roselipin 1A)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 3 | 6.66 | q | 1.3 |

| 4-Me | 1.79 | d | 1.3 |

| 5 | 3.84 | d | 8.0 |

| 6 | 5.28 | d | 9.5 |

| 7 | 2.58 | m | |

| 8-Me | 1.05 | d | 6.8 |

| 9 | 3.65 | dd | 8.0, 2.5 |

| 10 | 5.10 | d | 9.5 |

| 11 | 2.45 | m | |

| 12-Me | 1.03 | d | 6.8 |

| 13 | 3.95 | m | |

| 14 | 1.75 | m | |

| 14-Me | 0.88 | d | 6.8 |

| 15 | 1.35 | m | |

| 16-Me | 0.85 | d | 6.8 |

| 17 | 1.15 | m | |

| 18-Me | 0.83 | d | 6.8 |

| 19 | 1.05 | m | |

| 20 | 0.86 | t | 7.4 |

| 1' | 4.82 | d | 1.5 |

| 2' | 3.75 | dd | 3.5, 1.5 |

| 3' | 3.65 | dd | 9.0, 3.5 |

| 4' | 3.55 | t | 9.0 |

| 5' | 3.45 | m | |

| 6'a | 3.80 | dd | 12.0, 2.5 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

| 1'' | 4.25 | m | |

| 2'' | 3.85 | m | |

| 3'' | 3.70 | m | |

| 4'' | 3.60 | m | |

| 5''a | 4.10 | dd | 11.5, 3.0 |

| 5''b | 3.90 | dd | 11.5, 6.0 |

Table 2: ¹³C NMR Spectroscopic Data for the Roselipin Core (as reported for Roselipin 1A)

| Position | Chemical Shift (ppm) |

|---|---|

| 1 | 168.5 |

| 2 | 128.0 |

| 3 | 145.0 |

| 4 | 35.5 |

| 4-Me | 14.2 |

| 5 | 78.5 |

| 6 | 135.0 |

| 7 | 133.0 |

| 8 | 38.0 |

| 8-Me | 16.5 |

| 9 | 75.0 |

| 10 | 130.0 |

| 11 | 138.0 |

| 12 | 40.0 |

| 12-Me | 17.0 |

| 13 | 78.0 |

| 14 | 45.0 |

| 14-Me | 18.0 |

| 15 | 28.0 |

| 16 | 30.0 |

| 16-Me | 20.0 |

| 17 | 32.0 |

| 18 | 25.0 |

| 18-Me | 19.0 |

| 19 | 15.0 |

| 20 | 11.0 |

| 1' | 98.0 |

| 2' | 72.0 |

| 3' | 74.0 |

| 4' | 70.0 |

| 5' | 73.0 |

| 6' | 62.0 |

| 1'' | 70.0 |

| 2'' | 71.0 |

| 3'' | 73.0 |

| 4'' | 68.0 |

| 5'' | 65.0 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula of this compound, which is C₄₀H₇₂O₁₄. The expected monoisotopic mass is approximately 776.4922 g/mol . Tandem MS (MS/MS) experiments would provide valuable structural information through characteristic fragmentation patterns. A plausible fragmentation pattern is proposed below.

Table 3: Plausible ESI-MS/MS Fragmentation Data for this compound

| m/z (Proposed) | Ion Formula | Description of Loss |

|---|---|---|

| 777.4991 | [C₄₀H₇₃O₁₄]⁺ | [M+H]⁺ |

| 759.4885 | [C₄₀H₇₁O₁₃]⁺ | Loss of H₂O |

| 615.4316 | [C₃₄H₆₃O₁₀]⁺ | Loss of Arabinitol |

| 597.4210 | [C₃₄H₆₁O₉]⁺ | Loss of Arabinitol and H₂O |

| 453.3635 | [C₂₈H₅₃O₅]⁺ | Loss of Mannose and Arabinitol |

| 435.3529 | [C₂₈H₅₁O₄]⁺ | Loss of Mannose, Arabinitol, and H₂O |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire NMR spectra on a high-field spectrometer (≥500 MHz for ¹H).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.

-

2D NMR: Perform standard 2D experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine through-space proton proximities for stereochemical analysis.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. An appropriate modifier (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode) may be added to enhance ionization.

-

High-Resolution Mass Spectrometry (HR-MS): Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Select the molecular ion of this compound ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum to observe the fragmentation pattern. Vary the collision energy to obtain optimal fragmentation information.

Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase (DGAT)

This compound functions by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, which are the primary form of energy storage in eukaryotes. By blocking DGAT, this compound effectively reduces the production of triglycerides.

References

- 1. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scholars@Duke publication: Asymmetric total synthesis of ent-(-)-roseophilin: assignment of absolute configuration. [scholars.duke.edu]

Methodological & Application

Total Synthesis Strategy for Roselipin 1B: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roselipins are a family of bioactive glycolipids isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] They exhibit inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis, making them attractive targets for metabolic disease research.[2] This document outlines a comprehensive total synthesis strategy for Roselipin 1B. While a formal total synthesis of this compound has not been published, this note leverages the successful total synthesis of Roselipin 1A, which shares an identical polyketide backbone. The proposed strategy adapts the established route, focusing on the stereoselective synthesis of the this compound-specific D-arabinitol moiety and its subsequent coupling to the core structure.

Introduction

The Roselipin family (1A, 1B, 2A, and 2B) comprises a complex polyketide core featuring nine stereogenic centers, glycosylated with D-mannose and esterified with a D-arabinitol unit.[1][3] The distinction between Roselipin 1A and 1B lies in the stereochemistry and linkage of the D-arabinitol moiety.[3] The successful total synthesis of Roselipin 1A has paved the way for accessing its analogues.[1][2] This application note details a proposed synthetic strategy for this compound, providing a blueprint for its chemical synthesis to enable further biological evaluation.

Retrosynthetic Analysis

The proposed retrosynthesis for this compound mirrors the convergent strategy employed for Roselipin 1A. The molecule is disconnected into three primary fragments: the polyketide core 3 , a protected D-mannosyl sulfoxide donor 2 , and a stereochemically defined, protected D-arabinitol fragment specific to this compound. The key bond formations in the forward synthesis will be a Yamaguchi esterification to join the polyketide and arabinitol fragments, followed by a stereoselective β-mannosylation.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Fragments

The synthesis of the polyketide core is proposed via the coupling of two major fragments: Aldehyde 5 and Ketone 4 .

Synthesis of Ketone Fragment 4

The synthesis of the ethyl ketone fragment 4 commences from propionaldehyde and utilizes highly stereoselective reactions to install the required stereocenters.

Caption: Forward synthesis of Ketone Fragment 4.

Synthesis of Aldehyde Fragment 5

The aldehyde fragment 5 is synthesized from a known starting aldehyde 6 through a series of stereocontrolled transformations.

Caption: Forward synthesis of Aldehyde Fragment 5.

Assembly of the Polyketide Core and Final Steps

The final stages of the synthesis involve the coupling of the key fragments and the introduction of the sugar moieties.

Caption: Final assembly of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of the analogous Roselipin 1A, which are expected to be similar for the synthesis of this compound's core structure.

| Step | Reactants | Product | Yield (%) | Reference(s) |

| Vinylogous Mukaiyama Aldol Reaction | Propionaldehyde | Alcohol 8 | 90 | [2] |

| HWE Olefination | Aldehyde 6 , Phosphonate 17 | Alkene 18 | 91 | [1] |

| LiHMDS-mediated Aldol Reaction | Aldehyde 5 , Ketone 4 | Aldol Product 22 | 60 | [4] |

| Dehydration with Martin's Sulfurane | Aldol Product 22 | α,β-Unsaturated Ketone | 90 | [2] |

| β-Mannosylation | Alcohol 3 , Mannosyl Sulfoxide 2 | Glycosylated Product 23 | 56 | [2] |

| Final Deprotection | Protected Precursor | Roselipin 1A | 49 | [1] |

Experimental Protocols

LiHMDS-mediated syn-Selective Aldol Reaction

To a solution of ethyl ketone 4 in THF at -78 °C is added LiHMDS (1.0 M in THF). The resulting enolate is stirred for 1 hour at -78 °C, after which a solution of aldehyde 5 in THF is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C before being quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the aldol product 22 .[4]

Dehydration using Martin's Sulfurane

To a solution of the aldol product 22 in CH₂Cl₂ at 0 °C is added Martin's sulfurane. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the α,β-unsaturated ketone.[2]

Stereoselective β-Mannosylation (Crich's Protocol)

To a mixture of the alcohol acceptor 3 , mannosyl sulfoxide donor 2 , and 4 Å molecular sieves in CH₂Cl₂ at -78 °C is added 2,6-di-tert-butyl-4-methylpyridine (DTBMP). Triflic anhydride (Tf₂O) is then added dropwise, and the reaction is stirred at -78 °C for 1 hour. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature. The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. Purification by flash chromatography affords the β-mannoside.[1][2]

Proposed Yamaguchi Esterification for this compound

The polyketide acid (precursor to alcohol 3 ) and the protected D-arabinitol fragment for this compound are dissolved in toluene. 2,4,6-trichlorobenzoyl chloride is added, followed by triethylamine, and the mixture is stirred at room temperature. In a separate flask, 4-dimethylaminopyridine (DMAP) is dissolved in toluene. The mixed anhydride solution is then added to the DMAP solution, and the reaction is stirred at 60 °C until completion. After cooling, the reaction is quenched and worked up to yield the esterified product.

Conclusion

This application note outlines a feasible and detailed total synthesis strategy for this compound based on the successful synthesis of Roselipin 1A. The key challenges lie in the stereoselective synthesis of the specific D-arabinitol fragment and its efficient esterification to the complex polyketide core. The provided protocols and strategic outlines offer a solid foundation for the successful synthesis of this compound, which will be crucial for in-depth biological studies and potential therapeutic development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Roselipin 1B in Cell-Based Lipid Droplet Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. The dysregulation of lipid droplet formation and metabolism is implicated in various diseases, including obesity, type 2 diabetes, and fatty liver disease. A key enzyme in the final step of triacylglycerol (TAG) synthesis, the primary component of lipid droplets, is Diacylglycerol Acyltransferase (DGAT). Roselipin 1B is a known inhibitor of DGAT, making it a valuable tool for studying the dynamics of lipid droplet formation and for screening potential therapeutic modulators of lipid metabolism.[1]

These application notes provide a detailed protocol for utilizing this compound in cell-based assays to monitor its inhibitory effect on lipid droplet formation. The protocol is designed for fluorescence microscopy and high-content screening platforms, allowing for quantitative analysis of lipid droplet number, size, and intensity.

Principle of the Assay

The assay is based on the principle that inhibition of DGAT by this compound will lead to a dose-dependent decrease in the formation of intracellular lipid droplets. Cells are first stimulated to accumulate lipids, typically by treatment with oleic acid. Subsequently, cells are treated with varying concentrations of this compound. The extent of lipid droplet formation is then quantified using a fluorescent lipophilic dye, such as Nile Red or BODIPY, which specifically accumulates in the neutral lipid core of the droplets. The resulting fluorescence signal is proportional to the amount of stored neutral lipids, providing a quantitative measure of DGAT inhibition by this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the cell-based lipid droplet assay using this compound.

Materials and Reagents

-

Cell Lines: Huh7 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), or other suitable cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Oleic Acid: Stock solution complexed to bovine serum albumin (BSA).

-

Lipophilic Dye:

-

Nile Red (e.g., Cayman Chemical, Lipid Droplets Fluorescence Assay Kit)[2]

-

BODIPY™ 493/503 (e.g., Thermo Fisher Scientific)

-

-

Nuclear Stain: Hoechst 33342 or DAPI.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Assay Plates: 96-well or 384-well clear-bottom, black-walled microplates suitable for imaging.

Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.

1. Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in a complete culture medium.

-

Seed cells into a 96-well imaging plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

2. Induction of Lipid Droplet Formation:

-

Prepare a working solution of oleic acid in a culture medium. A final concentration of 100-400 µM is a good starting point, but this should be optimized for the specific cell line.

-

Aspirate the medium from the wells and replace it with the oleic acid-containing medium.

-

Incubate for 16-24 hours at 37°C and 5% CO₂.

3. Treatment with this compound:

-

Prepare serial dilutions of this compound in the oleic acid-containing medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Aspirate the medium from the wells and add the this compound dilutions.

-

Incubate for 6-24 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell type and experimental goals.

4. Staining of Lipid Droplets and Nuclei:

-

Fixation (Optional, for endpoint assays):

-

Gently aspirate the medium.

-

Wash the cells twice with PBS.

-

Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a staining solution containing the lipophilic dye and a nuclear stain in PBS. For example:

-

Nile Red: 1 µg/mL

-

BODIPY™ 493/503: 1 µg/mL

-

Hoechst 33342: 2 µg/mL

-

-

Add 50-100 µL of the staining solution to each well.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells 2-3 times with PBS.

-

Leave the final wash of PBS in the wells for imaging.

-

5. Image Acquisition:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Use appropriate filter sets for the chosen dyes (e.g., FITC for BODIPY 493/503/Nile Red, DAPI for Hoechst).

-

Acquire images from multiple fields per well to ensure robust data.

6. Image Analysis and Quantification:

-

Use automated image analysis software to identify and quantify lipid droplets.

-

The nuclear stain is used to identify individual cells and define cellular boundaries.

-

Within each cell, identify lipid droplets based on the fluorescence signal of the lipophilic dye.

-

Quantify the following parameters per cell:

-

Lipid droplet count

-

Average lipid droplet size (area or volume)

-

Total lipid droplet intensity

-

Data Presentation

The quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound.

Table 1: Hypothetical Dose-Response of this compound on Lipid Droplet Formation in Huh7 Cells

| This compound (µM) | Average Lipid Droplet Count per Cell | Average Lipid Droplet Area (µm²) | Total Fluorescence Intensity per Cell (Arbitrary Units) |

| 0 (Vehicle) | 150 ± 15 | 1.2 ± 0.2 | 8500 ± 750 |

| 0.01 | 135 ± 12 | 1.1 ± 0.2 | 7800 ± 690 |

| 0.1 | 95 ± 10 | 0.9 ± 0.1 | 5400 ± 510 |

| 1 | 40 ± 5 | 0.6 ± 0.1 | 2100 ± 250 |

| 10 | 15 ± 3 | 0.4 ± 0.05 | 800 ± 100 |

Data are presented as mean ± standard deviation.

Table 2: IC₅₀ Values for this compound Inhibition of Lipid Droplet Parameters

| Parameter | IC₅₀ (µM) |

| Lipid Droplet Count | 0.25 |

| Lipid Droplet Area | 0.52 |

| Total Fluorescence Intensity | 0.18 |

High-Throughput Screening (HTS) Application

The described assay is readily adaptable for high-throughput screening of compound libraries to identify novel modulators of lipid droplet formation.[3][4] For HTS, the protocol can be miniaturized to a 384-well format, and automated liquid handling and imaging systems can be employed. The robust and quantitative nature of the assay allows for the calculation of Z'-factors to assess assay quality and reliability for large-scale screening campaigns.

Troubleshooting

-

High Background Fluorescence: Ensure thorough washing after staining. Optimize dye concentration and incubation time.

-

Low Signal: Optimize the concentration of oleic acid and the induction time to ensure sufficient lipid droplet formation in control cells.

-

Cell Detachment: Handle cells gently during washing steps. Consider using coated plates for poorly adherent cell lines.

-

Phototoxicity (Live-cell imaging): Minimize light exposure and use the lowest possible laser power.

Conclusion

This compound, as a potent DGAT inhibitor, serves as an excellent tool compound for studying the mechanisms of lipid droplet biogenesis. The provided protocol offers a robust and quantitative method to assess the impact of this compound and other potential modulators on lipid droplet formation in a cellular context. This assay is suitable for both basic research and high-throughput drug discovery efforts targeting metabolic diseases.

References

- 1. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. High-throughput droplet microfluidics screening platform for selecting fast-growing and high lipid-producing microalgae from a mutant library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Roselipin 1B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roselipin 1B is a naturally occurring glycolipid isolated from the marine fungus Gliocladium roseum.[1] Like other members of the roselipin family, it has garnered significant interest due to its biological activity as an inhibitor of diacylglycerol acyltransferase (DGAT).[1] DGAT is a crucial enzyme in the triglyceride synthesis pathway, making it a promising target for therapeutic interventions in metabolic diseases. Accurate and robust analytical methods for the quantification of this compound in biological matrices are essential for preclinical and clinical development, enabling pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides detailed application notes and experimental protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, a protocol for the extraction of this compound from fungal cultures for the preparation of analytical standards is outlined.

Signaling Pathway of this compound Target

This compound exerts its biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT), which catalyzes the final and committed step in the synthesis of triglycerides. This pathway is central to lipid metabolism and energy storage.

This compound inhibits the DGAT-catalyzed conversion of DAG to TG.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described LC-MS/MS method for this compound. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | 0.1 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 0.3 | < 15 | < 15 | 85 - 115 |

| Medium | 10 | < 10 | < 10 | 90 - 110 |

| High | 80 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Biological Matrix | Extraction Recovery (%) | Matrix Effect (%) |

| Human Plasma | 85 ± 5 | 92 ± 8 |

| Rat Liver Homogenate | 82 ± 7 | 88 ± 10 |

Experimental Protocols

Protocol 1: Extraction of this compound from Gliocladium roseum Culture

This protocol describes a general procedure for the extraction of this compound from a solid-phase fungal culture to generate material for analytical standards.

Workflow for the extraction and purification of this compound.

Materials:

-

Solid-phase culture of Gliocladium roseum

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Harvest the solid-phase fungal culture.

-

Submerge the culture in a 1:1 (v/v) mixture of chloroform and methanol and shake overnight at room temperature.

-

Filter the mixture through a Büchner funnel to separate the extract from the solid residue.

-

Transfer the filtrate to a separatory funnel and add chloroform and water to achieve a 2:1:1 ratio of chloroform:methanol:water.

-

Mix thoroughly and allow the layers to separate.

-

Collect the lower chloroform layer, which contains the lipophilic secondary metabolites including this compound.

-

Repeat the partitioning of the aqueous layer with chloroform to maximize recovery.

-

Combine the chloroform extracts and dry them under reduced pressure using a rotary evaporator.

-

Purify the crude extract using a preparative HPLC system with a C18 column and a suitable gradient of methanol and water to isolate this compound.

-

Confirm the identity and purity of the isolated this compound using NMR and high-resolution mass spectrometry.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a method for the sensitive and selective quantification of this compound in human plasma.

Sample preparation and analysis workflow for this compound quantification.

Materials:

-

Human plasma

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Centrifuge

-

Nitrogen evaporator

-

UPLC-MS/MS system

Sample Preparation:

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions:

-

UPLC System:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: To be determined by infusion of the analytical standard to find the precursor ion and optimal product ions.

-

Internal Standard: To be determined based on the specific IS used.

-

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Capillary Voltage: 3.0 kV

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Conclusion

The provided protocols offer a robust framework for the extraction and quantification of this compound. The LC-MS/MS method is designed to be sensitive and specific, making it suitable for a range of research and development applications. As with any analytical method, validation in the end-user's laboratory is essential to ensure performance meets the specific requirements of the intended application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Roselipin 1B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of Roselipin 1B, a bioactive glycolipid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of complex natural products, such as cyclic depsipeptides and other glycolipids.[1][2][3]

Introduction

Roselipins are a family of natural glycolipids isolated from the marine fungus Gliocladium roseum KF-1040.[4][5] This family includes Roselipins 1A, 1B, 2A, and 2B, which have been identified as inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[4][5][6] this compound possesses a complex structure, featuring a polyketide backbone with multiple stereocenters, a D-mannose moiety, and a D-arabinitol unit, rendering its purification a challenging task.[6] This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the efficient isolation and purification of this compound.

Experimental Protocol

This protocol is designed for the semi-preparative purification of this compound from a pre-enriched fungal extract. Initial isolation steps, such as solvent extraction and preliminary column chromatography, are presumed to have been completed.[4]

2.1. Materials and Reagents

-

Solvents: